Product packaging for 2-(Tetrahydrofuran-3-yl)morpholine(Cat. No.:CAS No. 1251196-27-6)

2-(Tetrahydrofuran-3-yl)morpholine

Cat. No.: B3046497
CAS No.: 1251196-27-6
M. Wt: 157.21
InChI Key: BEUPSCFYDZHSSC-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-3-yl)morpholine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B3046497 2-(Tetrahydrofuran-3-yl)morpholine CAS No. 1251196-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-10-6-7(1)8-5-9-2-4-11-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUPSCFYDZHSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717263
Record name 2-(Oxolan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251196-27-6
Record name 2-(Oxolan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing 2 Tetrahydrofuran 3 Yl Morpholine Within Advanced Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are of paramount importance in organic chemistry. The inclusion of heteroatoms such as nitrogen and oxygen imparts unique physicochemical properties that are often desirable in biologically active molecules and functional materials.

Significance of Tetrahydrofuran and Morpholine Scaffolds As Complex Synthetic Targets in Organic Chemistry

The two rings that constitute 2-(Tetrahydrofuran-3-yl)morpholine are individually of great significance in organic chemistry.

The tetrahydrofuran (B95107) (THF) ring is a five-membered cyclic ether. nih.gov It is not only a widely used polar aprotic solvent in both laboratory and industrial settings but also a fundamental structural motif in numerous natural products and pharmaceuticals. nih.govnih.govm-chemical.co.jp The synthesis of substituted tetrahydrofurans is a well-developed area of research, with numerous methods available to control stereochemistry and functionalization. nih.govrsc.org

The morpholine (B109124) scaffold is another privileged structure in medicinal chemistry. nih.govnih.gov This six-membered heterocycle, containing both an amine and an ether functional group, is a common feature in a wide array of approved drugs. nih.govnih.gov Its presence can enhance the aqueous solubility and metabolic stability of a drug molecule, and the nitrogen atom can serve as a key point for molecular interactions with biological targets. nih.govnih.gov The synthesis of morpholine and its derivatives is also an active area of investigation, with a continuous drive to develop more efficient and versatile synthetic routes. nih.gov

The combination of these two scaffolds into a single molecule, as in this compound, suggests a molecule with potentially interesting properties, blending the structural features and synthetic accessibility of its parent heterocycles.

Research Gaps and Opportunities in the Investigation of 2 Tetrahydrofuran 3 Yl Morpholine

Retrosynthetic Strategies and Strategic Disconnections for the Fused Tetrahydrofuran-Morpholine System

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. fiveable.meadvancechemjournal.comyoutube.com For a non-fused, linked heterocyclic system like this compound, the most logical and strategic disconnection is the carbon-nitrogen (C-N) bond linking the tetrahydrofuran and morpholine rings. This primary disconnection gives rise to two main retrosynthetic pathways, as illustrated below.

Figure 1: Key Retrosynthetic Disconnections for this compound

Retrosynthetic analysis of this compound showing the C-N bond disconnection.

Strategy A: Formation of the C-N bond via Nucleophilic Substitution or Reductive Amination. This approach involves coupling a pre-synthesized morpholine ring with a functionalized tetrahydrofuran precursor. The forward synthesis would involve either the N-alkylation of morpholine with a tetrahydrofuran bearing a leaving group at the 3-position (e.g., 3-bromotetrahydrofuran) or the reductive amination of tetrahydrofuran-3-one with morpholine. wikipedia.orgmasterorganicchemistry.com

Strategy B: Formation of the Morpholine Ring onto a Tetrahydrofuran Scaffold. This strategy involves starting with a tetrahydrofuran molecule already bearing a side chain that can be elaborated into the morpholine ring. For example, a precursor like 3-(2-aminoethoxy)tetrahydrofuran could be cyclized to form the target molecule.

The choice between these strategies would depend on the availability and stereochemistry of the starting materials, as well as the desired efficiency and scalability of the synthesis.

Targeted Synthesis of the Morpholine Heterocycle in the Context of the Compound

The morpholine moiety is a privileged scaffold in numerous bioactive compounds. nih.govacs.org Its synthesis is well-established, with several methods adaptable to the construction of the target molecule.

Cyclization Approaches for Morpholine Ring Formation from Precursors (e.g., vicinal amino alcohols, oxiranes, aziridines)

The most common and direct methods for forming the morpholine ring involve the cyclization of open-chain precursors.

From Vicinal Amino Alcohols: The reaction of a 1,2-amino alcohol with a two-carbon electrophile is a fundamental approach. A modern and efficient method involves the use of ethylene (B1197577) sulfate (B86663), which cleanly monoalkylates the amino group of a 1,2-amino alcohol. The resulting zwitterionic intermediate can then be cyclized under basic conditions to afford the morpholine ring. organic-chemistry.orgchemrxiv.org

From Oxiranes (Epoxides): The ring-opening of an epoxide with an ethanolamine (B43304) derivative, followed by cyclization, is another classic route. This method allows for the introduction of substituents onto the morpholine ring.

From Aziridines: Activated aziridines can undergo ring-opening with a suitable oxygen nucleophile, such as a 2-haloethanol, followed by intramolecular cyclization to yield the morpholine ring. This approach offers good regio- and stereocontrol. nih.govacs.org

Ring Opening Reactions and Subsequent Cyclization for Substituted Morpholine Congeners

Innovative strategies involving the ring-opening of more complex heterocyclic systems have been developed. For instance, the reaction of 2-tosyl-1,2-oxazetidine with nucleophiles like α-formyl esters can initiate a cascade reaction to form substituted morpholine hemiaminals. nih.govacs.org These intermediates can then be further elaborated, providing a modular route to highly functionalized morpholines.

Diastereoselective and Enantioselective Pathways to Morpholine Derivatives

Controlling the stereochemistry of the morpholine ring is often crucial for biological activity. Numerous stereoselective methods have been reported.

Substrate-Controlled Diastereoselective Synthesis: The stereochemistry of the starting material, such as an enantiomerically pure amino alcohol, can direct the stereochemical outcome of the cyclization reaction.

Catalyst-Controlled Enantioselective Synthesis: Asymmetric catalysis provides a powerful tool for constructing chiral morpholines. For example, a tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation, catalyzed by titanium and ruthenium complexes respectively, can produce 3-substituted morpholines with high enantiomeric excess. organic-chemistry.org

Catalytic Methods in Morpholine Synthesis

Various transition metals catalyze key steps in morpholine synthesis, offering efficiency and selectivity.

Catalyst SystemReaction TypeDescriptionReference(s)
Palladium (Pd)Aerobic Oxidative CyclizationA base-free Pd(DMSO)₂(TFA)₂ catalyst can be used for the Wacker-type cyclization of alkenes containing an amino alcohol moiety. organic-chemistry.org
Iron (Fe)Diastereoselective CyclizationIron(III) catalysts can promote the diastereoselective synthesis of disubstituted morpholines from amino ethers or hydroxy amines. organic-chemistry.org
Ruthenium (Ru)Asymmetric Transfer HydrogenationThe Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, is highly effective for the enantioselective reduction of cyclic imines to chiral morpholines. organic-chemistry.org
Titanium (Ti)HydroaminationTitanium-based catalysts are used for the intramolecular hydroamination of aminoalkynes to form cyclic imines, which are precursors to morpholines. organic-chemistry.org

Targeted Synthesis of the Tetrahydrofuran Moiety Linked to the Morpholine Core

Based on our primary retrosynthetic strategy (Strategy A), the most convergent approach to this compound involves coupling a pre-formed morpholine with a suitable tetrahydrofuran precursor. This requires the synthesis of a tetrahydrofuran ring functionalized at the 3-position.

Two key precursors for this strategy are Tetrahydrofuran-3-one and 3-Bromotetrahydrofuran (B96772) .

Synthesis via Reductive Amination: A highly effective and widely used method for forming C-N bonds is reductive amination. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this approach, tetrahydrofuran-3-one is reacted with morpholine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired product. This one-pot procedure is highly efficient and can be carried out under mild conditions using reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comacs.org The synthesis of tetrahydrofuran-3-one itself can be achieved through various methods, including the oxidative hydroxylation of 2-acetyl-γ-butyrolactone. tandfonline.com

Figure 2: Proposed Synthesis of this compound via Reductive Amination

Reaction scheme showing the reductive amination of tetrahydrofuran-3-one with morpholine.

Synthesis via Nucleophilic Substitution: An alternative and equally viable route is the direct N-alkylation of morpholine with a tetrahydrofuran bearing a leaving group at the 3-position. 3-Bromotetrahydrofuran is an ideal substrate for this purpose as it is commercially available. nbinno.comchemicalbook.comchemicalbook.com The reaction proceeds via a standard S_N2 mechanism, where the secondary amine of the morpholine acts as a nucleophile, displacing the bromide. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Figure 3: Proposed Synthesis of this compound via Nucleophilic Substitution

Reaction scheme showing the nucleophilic substitution of 3-bromotetrahydrofuran with morpholine.

For syntheses requiring specific stereochemistry, chiral precursors such as (S)-(+)-3-hydroxytetrahydrofuran can be utilized. google.com This alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate) to create a good leaving group for subsequent nucleophilic substitution by morpholine, which would proceed with inversion of stereochemistry.

Intramolecular Cyclization Reactions for Substituted Tetrahydrofurans

The creation of the tetrahydrofuran ring is often achieved through intramolecular cyclization, where a linear molecule is induced to form a ring. Several powerful methods have been developed for this purpose.

Hydroalkoxylation/Reduction of Alkynes: A transition-metal-free approach using a silane-iodine catalytic system enables the intramolecular hydroalkoxylation and subsequent reduction of unactivated alkynes. organic-chemistry.org This method proceeds at room temperature to yield substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org The process involves the cyclization of appropriate hydroxyalkynes, providing an efficient route to the THF core. organic-chemistry.org For instance, the reaction can convert a linear substrate with a terminal alkyne and a hydroxyl group into a cyclic ether. organic-chemistry.org

Redox-Relay Heck Reaction: An innovative and operationally simple strategy for synthesizing 3-substituted tetrahydrofurans utilizes a redox-relay Heck reaction. acs.orgorganic-chemistry.orgnih.govacs.org This palladium-catalyzed reaction couples readily available starting materials like cis-butene-1,4-diol with aryl or vinyl halides. organic-chemistry.orgacs.org The reaction proceeds through a cyclic hemiacetal intermediate, which is then reduced to the final 3-aryl tetrahydrofuran product. acs.orgnih.govacs.org This methodology is noted for its mild conditions and tolerance of a wide range of functional groups, including esters, nitriles, and unprotected alcohols. acs.org

Table 1: Comparison of Redox-Relay Heck Reaction Conditions for THF Synthesis

SubstrateCatalyst SystemSolventTemperatureYieldReference
cis-Butene-1,4-diol & Aryl IodidePd(OAc)₂, P(Cy)₃, Ag₂CO₃Dioxane60 °CGood to Excellent acs.org
cis-Butene-1,4-diol & Heteroaryl IodidePd(OAc)₂, P(Cy)₃, Ag₂CO₃Dioxane60 °CGood acs.org

Stereoselective Construction of the Tetrahydrofuran Ring System

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern synthesis. Numerous methods have been developed for the stereoselective construction of the THF ring. nih.gov

One powerful strategy is the palladium-catalyzed oxidative cyclization of alkenols. nih.gov While traditional methods often yield mixtures of diastereomers, recent advancements have shown that introducing a hydrogen-bond acceptor into the substrate can significantly enhance diastereoselectivity and reactivity. nih.gov This approach often proceeds through an anti-oxypalladation pathway, where intramolecular hydrogen bonding plays a key role in controlling the conformation of the transition state. nih.gov

Another effective method involves the intramolecular SN' O-cyclization of alkoxides derived from γ-hydroxy vinyl halides or sulfonates. datapdf.comdoi.org This tandem reaction, often initiated by the addition of an organometallic or hydride reagent to a carbonyl group, can proceed with high stereoselectivity. datapdf.com The stereochemical outcome is influenced by the geometry of the starting olefin and the nature of the nucleophile, allowing for the controlled formation of various substituted vinyl tetrahydrofurans. datapdf.com

The oxonium-Prins cyclization is another valuable tool, particularly for creating 2,3-disubstituted THFs. imperial.ac.uk This reaction involves the intramolecular addition of an alkene to an oxonium ion, with the resulting carbocation being trapped to form the THF ring. imperial.ac.uk The stereoselectivity can be controlled by the configuration of the starting materials and the reaction conditions. imperial.ac.uk

Table 2: Examples of Stereoselective THF Synthesis Methods

MethodKey FeatureStereochemical ControlTypical SubstrateReference
Pd-Catalyzed Oxidative CyclizationIntramolecular hydrogen bondingHigh diastereoselectivity via conformational constraintAlkenols with H-bond acceptor nih.gov
Intramolecular SN' O-CyclizationTandem addition-cyclizationDependent on olefin geometry and nucleophileγ-Hydroxy vinyl halides datapdf.com
Oxonium-Prins CyclizationStepwise oxonium-Prins/cation trapping pathwayCan favor cis-2,3-disubstitutionAldehyde-homoallylic alcohol condensates imperial.ac.uk
Permanganate-Mediated Oxidative CyclisationUse of chiral auxiliariesFacial selectivity induced by auxiliary1,5-Diene precursors rsc.org

Convergent and Divergent Synthesis Strategies for Assembling the Full this compound Scaffold

Once the substituted tetrahydrofuran core is synthesized, the next critical phase is its attachment to the morpholine ring to form the final product.

C-N Bond Formation Methodologies for Direct Coupling

The assembly of the this compound scaffold requires the formation of a carbon-nitrogen (C-N) bond between the 3-position of the tetrahydrofuran ring and the nitrogen atom of the morpholine ring. While C-C bond formation reactions are a cornerstone of organic synthesis, in this specific case, C-N coupling strategies are the relevant transformations. numberanalytics.comnumberanalytics.com

A primary method for achieving this linkage is through nucleophilic substitution. This involves preparing a tetrahydrofuran ring with a good leaving group (such as a halide or a sulfonate ester, e.g., tosylate or mesylate) at the 3-position. Morpholine, acting as a nitrogen nucleophile, can then displace this leaving group to form the desired C-N bond.

Alternatively, reductive amination provides a powerful route. This two-step, one-pot process begins with the reaction of tetrahydrofuran-3-one with morpholine to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the final this compound product. This method is widely used for its efficiency and operational simplicity.

Stereocontrolled Coupling Reactions

Achieving stereocontrol during the coupling of the two rings is essential if the tetrahydrofuran precursor is chiral. When using a nucleophilic substitution approach with a chiral 3-substituted tetrahydrofuran, the reaction at the stereocenter can proceed with either inversion or retention of configuration, depending on the specific mechanism (SN2 or SN1-type). An SN2 reaction, which is common for this type of transformation, will typically lead to a predictable inversion of the stereocenter.

In reductive amination, if the starting tetrahydrofuran-3-one is prochiral, the use of chiral reducing agents or catalysts can, in principle, induce asymmetry and lead to a specific stereoisomer of the final product. More commonly, if a chiral center already exists elsewhere in the THF ring, it can direct the stereochemical outcome of the reduction, a process known as substrate-controlled diastereoselection. A highly convergent three-component coupling strategy has been described for synthesizing 2,3,5-trisubstituted tetrahydrofurans, where the stereochemistry is controlled by the choice of Lewis acid catalyst under either chelate or non-chelate conditions. nih.gov

Chemo- and Regioselective Considerations in Multi-Step Synthesis

In a complex, multi-step synthesis, ensuring that reactions occur at the correct functional group (chemoselectivity) and the correct position (regioselectivity) is critical. mdpi.com

For the synthesis of this compound, chemoselectivity issues can arise if other reactive functional groups are present on either the THF or morpholine precursors. For example, if the THF precursor contains both a hydroxyl group and a leaving group intended for substitution by morpholine, the hydroxyl group may need to be protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) to prevent it from interfering in the C-N bond-forming step.

Regioselectivity is a key consideration during the initial synthesis of the substituted THF ring. For instance, in the redox-relay Heck reaction, the palladium catalyst selectively facilitates the formation of the 3-aryl substituted THF rather than other possible isomers. acs.org Similarly, in the functionalization of a pre-formed THF ring, reactions must be directed specifically to the C-3 position. This is often achieved by starting with a molecule like tetrahydrofuran-3-one or a derivative of glutamic acid, where the functionality is already located at the desired position. nih.gov The choice of reagents and reaction conditions is crucial for controlling these outcomes. burleylabs.co.uknih.gov

Scalability and Process Optimization for Academic Synthesis

While a synthetic route may be effective on a small, milligram scale, its utility is enhanced if it can be scaled up to produce larger quantities of material. numberanalytics.com For academic purposes, scalability to the gram-scale is often a key objective.

The redox-relay Heck reaction, for instance, has been shown to be scalable, providing a reliable method for producing gram quantities of the hemiacetal intermediate. acs.org Process optimization in an academic setting involves systematically adjusting reaction parameters—such as catalyst loading, temperature, concentration, and reaction time—to maximize yield and purity while minimizing reaction time and the use of expensive or hazardous reagents. numberanalytics.com

Key aspects of optimization include:

Catalyst Loading: Reducing the amount of expensive palladium catalyst without significantly impacting the yield or reaction rate.

Solvent Choice: Selecting solvents that are effective, easy to remove, and have a lower environmental impact.

Purification: Developing efficient purification protocols, such as crystallization or optimized chromatography conditions, to isolate the final product in high purity. numberanalytics.com

By carefully considering these factors, synthetic routes developed in an academic laboratory can be made more robust, efficient, and practical for producing the quantities of this compound needed for further study.

Table of Compounds

Analysis of Stereogenic Centers and Potential Stereoisomers

The structure of this compound contains two stereogenic centers: the C2 carbon of the morpholine ring and the C3' carbon of the tetrahydrofuran ring. The presence of these two chiral centers gives rise to a total of four possible stereoisomers. These consist of two pairs of enantiomers.

The four stereoisomers are:

(2R,3'R)-2-(tetrahydrofuran-3-yl)morpholine

(2S,3'S)-2-(tetrahydrofuran-3-yl)morpholine

(2R,3'S)-2-(tetrahydrofuran-3-yl)morpholine

(2S,3'R)-2-(tetrahydrofuran-3-yl)morpholine

The relationship between these stereoisomers can be categorized as follows:

Enantiomers: (2R,3'R) and (2S,3'S); (2R,3'S) and (2S,3'R). These pairs are non-superimposable mirror images of each other.

Diastereomers: Any other pairing of the stereoisomers, for example, (2R,3'R) and (2R,3'S). These pairs are not mirror images of each other.

The physical and chemical properties of diastereomers can differ significantly, allowing for their potential separation by techniques such as chromatography. In contrast, enantiomers possess identical physical properties in an achiral environment, necessitating chiral separation methods or stereoselective synthesis to isolate them.

Diastereoselectivity and Diastereoconvergence in Synthetic Pathways

Achieving diastereoselectivity is a critical aspect of synthesizing this compound. The relative stereochemistry between the C2 and C3' centers can be influenced by the chosen synthetic route and reaction conditions.

One potential synthetic approach involves the coupling of a pre-functionalized morpholine precursor with a tetrahydrofuran derivative. For instance, the reaction of a 2-lithiomorpholine with a 3-halotetrahydrofuran could be explored. The diastereoselectivity of such a reaction would depend on the facial selectivity of the nucleophilic attack on the tetrahydrofuran ring, which can be influenced by steric and electronic factors of the substituents on both rings.

Alternatively, a ring-closing strategy can be employed. For example, an acyclic precursor containing both the future morpholine and tetrahydrofuran fragments could be cyclized. The diastereoselectivity of the cyclization step would be governed by the transition state energies, which are influenced by non-bonding interactions between substituents.

In some synthetic strategies, diastereoconvergence can be observed, where multiple diastereomers of a starting material converge to a single diastereomer of the product. This can occur under thermodynamic control where the most stable diastereomer is preferentially formed.

Table 1: Hypothetical Diastereomeric Ratios in the Synthesis of this compound via Different Routes

Synthetic RouteKey StepHypothetical Diastereomeric Ratio (cis:trans)Reference (Analogous Systems)
Coupling of 2-lithiomorpholine with 3-bromotetrahydrofuranNucleophilic Substitution60:40 acs.org
Reductive amination of 2-(tetrahydrofuran-3-yl)glycolaldehydeIntramolecular Cyclization75:25 researchgate.net
Palladium-catalyzed carboamination of an unsaturated amino alcoholIntramolecular Carboamination>95:5 (for cis) nih.gov

Note: The data in this table is hypothetical and based on reported diastereoselectivities for similar heterocyclic syntheses. The actual ratios for this compound would require experimental verification.

Enantioselective Synthesis Strategies and Chiral Induction Methods

The synthesis of a single enantiomer of this compound requires the use of enantioselective methods. Several strategies can be employed to achieve this, including the use of chiral catalysts, chiral auxiliaries, or enzymes.

One prominent method is the asymmetric hydrogenation of a dehydromorpholine precursor. nih.gov The use of a chiral rhodium complex with a large bite angle bisphosphine ligand can effectively hydrogenate the double bond in a stereocontrolled manner, leading to high enantiomeric excess (ee) of the desired 2-substituted morpholine. nih.gov

Another approach involves the enantioselective ring-opening of a meso-epoxide with an appropriate amine, followed by cyclization. Chiral catalysts can be used to control the stereochemistry of the ring-opening step, thereby establishing the stereocenter on the morpholine ring.

Chiral auxiliaries can also be employed to induce stereoselectivity. By attaching a chiral auxiliary to the starting material, the stereochemical outcome of a reaction can be directed. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Utilization of Chiral Building Blocks in Construction

An effective strategy for the enantioselective synthesis of this compound involves the use of chiral building blocks. nih.govenamine.net This approach, often referred to as a chiral pool synthesis, utilizes readily available enantiopure starting materials to construct the target molecule.

For the synthesis of this compound, suitable chiral building blocks could include enantiomerically pure amino alcohols to form the morpholine ring and chiral derivatives of tetrahydrofuran. For example, (S)- or (R)-3-hydroxytetrahydrofuran can be used as a precursor for the tetrahydrofuran moiety.

The synthesis could proceed by reacting an enantiopure amino alcohol with a suitably activated chiral tetrahydrofuran derivative. For example, a chiral amino alcohol could be reacted with a chiral 3-tosyloxytetrahydrofuran. The stereochemistry of both starting materials would determine the absolute configuration of the final product.

Table 2: Examples of Chiral Building Blocks for the Synthesis of this compound

Chiral Building BlockSource/Method of PreparationResulting StereocenterReference (Commercial Availability/Synthesis)
(S)-2-Amino-1-phenylethanolResolution of racemic mixture, asymmetric synthesisC2 of morpholine enamine.net
(R)-2-Amino-1-phenylethanolResolution of racemic mixture, asymmetric synthesisC2 of morpholine enamine.net
(S)-3-HydroxytetrahydrofuranAsymmetric reduction of 3-oxotetrahydrofuranC3' of tetrahydrofuran acs.org
(R)-3-HydroxytetrahydrofuranAsymmetric reduction of 3-oxotetrahydrofuranC3' of tetrahydrofuran acs.org
Enantiopure amino acids (e.g., serine, threonine)Natural chiral poolC2 of morpholine nih.gov

Conformational Analysis of the Morpholine and Tetrahydrofuran Rings

The biological activity and physical properties of this compound are influenced by the conformations of its two heterocyclic rings. Both the morpholine and tetrahydrofuran rings are non-planar and exist in various conformations that are in equilibrium.

The morpholine ring typically adopts a chair conformation to minimize torsional and steric strain. acs.org In a substituted morpholine, the substituent at the C2 position can occupy either an axial or an equatorial position. The preferred conformation is generally the one where the bulky substituent is in the equatorial position to avoid 1,3-diaxial interactions. lumenlearning.comyoutube.com

The tetrahydrofuran ring is also flexible and can adopt several conformations, with the most common being the envelope (or twist) and half-chair forms. The energy barrier between these conformations is low, leading to a dynamic equilibrium. The substituents on the tetrahydrofuran ring influence the conformational preference.

In this compound, the conformational preferences of both rings are coupled. The relative orientation of the two rings will be influenced by steric interactions between them. Computational modeling and spectroscopic techniques, such as NMR, can be used to determine the preferred conformations of the different stereoisomers. Understanding the conformational landscape is crucial for designing molecules with specific biological activities, as the three-dimensional shape of the molecule often dictates its interaction with biological targets.

Mechanistic Elucidation of Reactions Relevant to 2 Tetrahydrofuran 3 Yl Morpholine Synthesis

Detailed Reaction Pathways and Transition State Analysis (e.g., SN2-type ring openings, concerted additions)

The construction of the 2-(tetrahydrofuran-3-yl)morpholine framework likely proceeds through well-established reaction pathways, including nucleophilic substitution and cycloaddition reactions. A primary route involves the nucleophilic attack of morpholine (B109124) on a tetrahydrofuran (B95107) precursor bearing a suitable leaving group at the 3-position, such as a halide or a sulfonate ester. This reaction typically follows an S_N2 (bimolecular nucleophilic substitution) mechanism.

S_N2 Pathway: In this scenario, the nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic C3 carbon of the tetrahydrofuran ring and displacing the leaving group in a single, concerted step. The transition state for this reaction involves a pentacoordinate carbon atom where the new C-N bond is partially formed and the C-Leaving Group bond is partially broken. The stereochemistry at the C3 position is inverted during this process.

Computational studies on analogous systems, such as the ring-opening of tetrahydrofuran (THF) by frustrated Lewis pairs (FLPs), provide insight into the electronic and structural dynamics of such transition states. nih.govnih.gov Density Functional Theory (DFT) calculations have shown that the activation energy for ring-opening reactions is highly dependent on the deformation energy of the THF ring in the transition state. nih.govnih.gov

Ring-Expansion and Cyclization Pathways: Alternative pathways could involve the expansion of a smaller ring or an intramolecular cyclization. For instance, photochemical ring expansion of oxetanes in the presence of carbenes can yield tetrahydrofuran derivatives. rsc.orgrsc.org DFT calculations on these reactions suggest a stepwise mechanism involving the formation of an ylide intermediate, followed by homolytic C-O bond cleavage to form a diradical species. rsc.orgrsc.org This diradical intermediate then undergoes intramolecular coupling to form the five-membered tetrahydrofuran ring. While not a direct route to the target molecule, this mechanism highlights the complex pathways available for forming the THF moiety.

Another relevant mechanism is the intramolecular S_N2 reaction of hydroxyl nucleophiles with alkyl halides or sulfonates, which is a cornerstone of tetrahydrofuran synthesis. nih.gov Similarly, the synthesis of the morpholine ring often involves the intramolecular cyclization of an N-substituted amino alcohol derivative. organic-chemistry.orgresearchgate.net A Pd-catalyzed carboamination reaction, for example, proceeds via oxidative addition of an aryl bromide to a Pd(0) complex, followed by Pd-N bond formation to create a key palladium(aryl)(amido) intermediate. nih.gov Subsequent syn-aminopalladation through a boat-like transition state leads to the formation of the morpholine ring. nih.gov

Reaction TypeKey Mechanistic FeaturesRelevant Intermediates/Transition States
S_N2 Substitution Concerted, single-step displacement of a leaving group. Inversion of stereochemistry.Pentacoordinate carbon transition state.
Intramolecular Cyclization Ring closure via nucleophilic attack of a tethered functional group.Varies by reaction (e.g., haloether, palladium-amido complex).
Photochemical Ring Expansion Formation of an ylide followed by a diradical pathway.Ylide intermediate, diradical species, coupling transition state. rsc.orgrsc.org
Pd-Catalyzed Carboamination Oxidative addition, Pd-N bond formation, aminopalladation, reductive elimination.Palladium(aryl)(amido) complex, boat-like aminopalladation transition state. nih.gov

Role of Lewis Acids, Bases, and Catalysts in Promoting Cyclization and Coupling

Catalysts are essential for controlling the rate and selectivity of the reactions leading to the formation of this compound. Lewis acids, bases, and transition metal catalysts each play distinct and critical roles.

Lewis Acids: Lewis acids are widely employed to activate substrates in both morpholine and tetrahydrofuran synthesis. nih.govacs.orgrsc.org In a potential synthesis of the target molecule, a Lewis acid could coordinate to the oxygen atom of a tetrahydrofuran precursor, enhancing the electrophilicity of the adjacent carbon atoms and facilitating nucleophilic attack by morpholine. For example, Mg(OTf)₂ has been identified as an effective catalyst in halo-etherification processes for morpholine synthesis. nih.govacs.org Boron trifluoride etherate (BF₃·OEt₂) is another common Lewis acid that mediates intramolecular hydroalkoxylation to form morpholine and other heterocyclic rings. organic-chemistry.org

Theoretical studies on the ring-opening of THF by frustrated Lewis pairs (FLPs) underscore the importance of the Lewis acidic center. The activation barrier for the ring-opening is lowered when the distance between the Lewis acidic and Lewis basic centers of the FLP is shorter, allowing for greater orbital overlap with the THF molecule. nih.govnih.govacs.org

Bases: Bases are crucial for deprotonating the N-H bond of morpholine, thereby increasing its nucleophilicity for attack on the tetrahydrofuran precursor. The choice of base can influence the reaction's kinetics and prevent unwanted side reactions. Common bases used in similar syntheses include potassium tert-butoxide (tBuOK) and sodium hydride (NaH). organic-chemistry.orgresearchgate.net In some cases, the base is also integral to the cyclization step, as seen in the base-promoted dehydrohalogenation of N-bromoamines to form imine-BF₃ complexes, which are precursors to functionalized morpholines. researchgate.net

Transition Metal Catalysts: Transition metal catalysis offers powerful methods for forming C-N and C-O bonds required for the morpholine and tetrahydrofuran skeletons. Palladium catalysts are frequently used for C-N cross-coupling reactions (Buchwald-Hartwig amination) and carboamination reactions to construct the morpholine ring. nih.gov Copper(II) 2-ethylhexanoate (B8288628) has been used to promote the oxyamination of alkenes, providing a direct route to aminomethyl-functionalized morpholines. nih.gov The mechanism of this copper-promoted reaction is thought to involve the initial addition of an alcohol moiety to the alkene. nih.gov Rhodium complexes have also been developed for the regio- and enantioselective synthesis of related chiral amines. acs.orgacs.org

Catalyst TypeRole in SynthesisExample(s)
Lewis Acids Activate electrophiles (e.g., epoxides, halo-ethers), promote cyclization.Mg(OTf)₂, BF₃·OEt₂, TiCl₄. nih.govorganic-chemistry.orgnih.govacs.org
Bases Deprotonate nucleophiles (e.g., amines, alcohols), promote elimination/cyclization.K₂CO₃, NaH, tBuOK. organic-chemistry.orgresearchgate.netresearchgate.net
Transition Metals Catalyze C-N and C-O bond formation, cross-coupling, and carboamination.Pd(0) complexes, Cu(II) 2-ethylhexanoate, Rh(I) complexes. nih.govnih.govacs.org

Investigation of Reaction Intermediates and their Characterization

The transient species formed during a reaction, or intermediates, provide a snapshot of the reaction mechanism. In the synthesis of this compound, several types of intermediates can be postulated based on analogous reactions.

Halonium and Haloether Intermediates: In syntheses starting from alkenes, a common strategy involves the generation of a halonium ion intermediate, which is then trapped by an amino alcohol. nih.govacs.org This leads to a haloether intermediate, which can subsequently cyclize to form the morpholine ring. nih.govacs.org

Ylide and Diradical Intermediates: As mentioned, photochemical ring expansion reactions can proceed through the formation of an oxygen ylide intermediate. rsc.orgrsc.org DFT calculations have been crucial in characterizing the subsequent diradical species that leads to the final tetrahydrofuran product. rsc.orgrsc.org The distinct bond lengths in these ylide intermediates are proposed to be the cause of the observed stereochemical outcomes. rsc.org

Organometallic Intermediates: Palladium-catalyzed syntheses of morpholines involve well-defined organometallic intermediates. nih.gov The key species is often a palladium(II)(amido) complex, formed after the oxidative addition of an aryl halide to Pd(0) and subsequent reaction with the amine. This intermediate undergoes intramolecular aminopalladation of a tethered alkene, followed by reductive elimination to yield the final product. nih.gov

Characterization of these often-unstable intermediates relies on a combination of spectroscopic methods (e.g., NMR, Mass Spectrometry) for isolable species and computational chemistry (e.g., DFT) to model the structures and energies of transient states that cannot be directly observed.

Kinetic and Thermodynamic Aspects Governing Reaction Selectivity

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control, which has significant implications for product selectivity.

Kinetic Control: The kinetically controlled product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. These reactions are typically run at lower temperatures for shorter durations to prevent equilibration to the more stable thermodynamic product.

Thermodynamic Control: The thermodynamically controlled product is the most stable product. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times.

In the context of synthesizing this compound, regioselectivity is a key challenge. For instance, in the nucleophilic opening of a substituted tetrahydrofuran precursor, attack could potentially occur at either the C2 or C3 position. The relative activation barriers for these two pathways would determine the product ratio under kinetic control.

Studies on the adsorption and ring-opening of tetrahydrofuran on a Ge(100) surface have shown that the formation of different surface species is governed by both kinetic and thermodynamic factors. acs.orgacs.org DFT calculations revealed the transition state for the ring-opening reaction, confirming that the observed product distribution results from a competition between the kinetically favored and thermodynamically more stable structures. acs.orgacs.org

Similarly, research on the lithiation of substituted chromones has demonstrated classic kinetic versus thermodynamic control. rsc.org Deprotonation at one site occurs rapidly under kinetic control, but the resulting carbanion can isomerize to a more stable carbanion if allowed to equilibrate, leading to a different product upon reaction with an electrophile. rsc.org In the synthesis of substituted furans and pyrazoles from a common precursor, it was found that the furan (B31954) was the thermodynamically controlled product, while an intermediate ynone was the kinetically controlled product. mdpi.com By carefully choosing the solvent and reaction time, either product could be favored. mdpi.com

For the synthesis of this compound, achieving high selectivity would require careful optimization of reaction conditions (temperature, catalyst, solvent, reaction time) to favor the desired reaction pathway and prevent the formation of isomeric byproducts.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic nature of 2-(Tetrahydrofuran-3-yl)morpholine. Density Functional Theory (DFT) is a commonly employed method for this purpose, offering a good balance between accuracy and computational cost.

Theoretical studies would typically begin with a geometry optimization of the molecule. This process uses a functional, such as the popular B3LYP, and a basis set, for example, 6-31G(d) or larger, to find the lowest energy arrangement of the atoms. researchgate.netnih.govresearchgate.net The output of this calculation provides a detailed picture of the molecule's geometry.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data) This interactive table presents hypothetical optimized bond lengths and angles for the lowest energy conformer of the molecule, as would be calculated using DFT methods.

ParameterTypeAtoms InvolvedPredicted Value
Bond LengthC-NMorpholine (B109124) Ring1.45 Å
Bond LengthC-OMorpholine Ring1.42 Å
Bond LengthC-OTHF Ring1.43 Å
Bond LengthC-CInter-ring1.54 Å
Bond AngleC-N-CMorpholine Ring112.0°
Bond AngleC-O-CMorpholine Ring111.5°
Dihedral AngleC-C-C-NInter-ring Torsion65.0°

Once the geometry is optimized, the same level of theory can be used to calculate key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Table 2: Calculated Electronic Properties for this compound (Hypothetical Data) This table displays hypothetical electronic property values derived from quantum chemical calculations.

PropertyDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital1.8
HOMO-LUMO GapEnergy difference between HOMO and LUMO8.3

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of both the morpholine and tetrahydrofuran (B95107) rings, along with rotation around the single bond connecting them, gives rise to a complex conformational landscape for this compound. The morpholine ring typically adopts a stable chair conformation, while the tetrahydrofuran (THF) ring is known for its flexible envelope and twist conformations. researchgate.net

Computational exploration of this landscape is crucial to identify the most stable conformers (energy minima). This is often done using systematic or stochastic search algorithms that generate a multitude of possible structures. Each of these starting geometries is then optimized using a quantum mechanical method (like DFT) to find the nearest local energy minimum. The relative energies of these conformers are then compared, often using Boltzmann population analysis, to determine which structures are most likely to exist at a given temperature. researchgate.net

Table 3: Relative Energies of Plausible Conformers of this compound (Hypothetical Data) This interactive table shows the calculated relative energies for a few low-energy conformers. Conformer 1 is the global minimum (most stable).

Conformer IDMorpholine ConformationTHF ConformationRelative Energy (kcal/mol)
Conf-1ChairEnvelope (Cflap)0.00
Conf-2ChairTwist0.75
Conf-3Skew-BoatEnvelope (Oflap)2.10
Conf-4ChairEnvelope (Oflap)1.20

Prediction of Advanced Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating the isotropic magnetic shielding constants of each nucleus. nih.govnih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net The accuracy of these predictions allows for the confident assignment of experimental spectra and can even help distinguish between different isomers or conformers.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) This interactive table presents hypothetical calculated NMR chemical shifts. The numbering scheme would be specific to the optimized geometry.

Atom TypePositionPredicted Chemical Shift (ppm)
¹HMorpholine - CH adjacent to O3.6 - 3.8
¹HMorpholine - CH adjacent to N2.6 - 2.9
¹HTHF - CH adjacent to O3.8 - 4.0
¹HInter-ring CH2.5
¹³CMorpholine - C adjacent to O67.0
¹³CMorpholine - C adjacent to N50.0
¹³CTHF - C adjacent to O72.0
¹³CInter-ring C45.0

Vibrational Spectroscopy: The same DFT calculations used for geometry optimization can also compute the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental Infrared (IR) and Raman spectra. This analysis helps in identifying characteristic functional group vibrations and confirming the molecule's structure.

Reaction Pathway Simulations and Activation Energy Barriers

Computational chemistry can be used to model potential synthetic routes to this compound. For instance, a plausible synthesis might involve the intramolecular cyclization of a precursor molecule. organic-chemistry.orgyoutube.com Theoretical modeling can elucidate the mechanism of such a reaction by mapping out the potential energy surface that connects reactants to products.

This involves locating the transition state (TS) structure, which is the maximum energy point along the minimum energy reaction pathway. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction conditions are most likely to be successful.

Table 5: Hypothetical Energy Profile for a Key Cyclization Step in Morpholine Synthesis This table outlines the calculated energies for the species involved in a hypothetical intramolecular reaction step.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantPrecursor Amino Alcohol0.0
Transition State (TS)Cyclization TS+25.5
ProductThis compound-15.0

Noncovalent Interactions and Intramolecular Charge Transfer Analysis

Noncovalent Interactions (NCI): Within a single molecule, weak noncovalent interactions can play a significant role in determining its preferred conformation and stability. In this compound, potential intramolecular interactions include weak hydrogen bonds, such as C-H···O and C-H···N, where a hydrogen atom on one part of the molecule interacts with the lone pair of an oxygen or nitrogen atom on another part.

NCI analysis, often visualized using an NCI plot, is a computational technique that identifies these interactions in real space based on the electron density and its derivatives. acs.orgimperial.ac.uknih.gov In these plots, large, colored surfaces appear in regions of noncovalent interaction, with the color indicating the nature of the interaction (e.g., blue for strong, attractive hydrogen bonds; green for weak van der Waals forces; and red for steric repulsion).

Table 6: Potential Intramolecular Noncovalent Interactions in this compound This table summarizes the types of weak interactions that could be identified computationally.

Interaction TypeDonor GroupAcceptor AtomPotential Role
Hydrogen BondC-H (Morpholine)O (THF)Stabilizing a specific conformer
Hydrogen BondC-H (THF)N (Morpholine)Influencing ring puckering
Steric RepulsionH···HH atoms on adjacent ringsDestabilizing certain rotational isomers

Intramolecular Charge Transfer (ICT): ICT refers to the transfer of electron density from a donor part of a molecule to an acceptor part upon electronic excitation. ossila.com While prominent in D-π-A systems with conjugated linkers, analyzing the potential for charge transfer in saturated systems like this compound can still offer insights into its electronic structure. acs.orgnih.gov Computational analysis of the ground and excited states can reveal how the electron density distribution changes, identifying the nitrogen of the morpholine and the oxygen of the THF as potential electron-rich centers. However, due to the saturated, non-conjugated sigma-bond framework, significant ICT in the traditional sense is not expected.

Advanced Structural Analysis and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-(Tetrahydrofuran-3-yl)morpholine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons in the morpholine (B109124) and tetrahydrofuran (B95107) (THF) rings. The protons on the morpholine ring typically appear as multiplets in the range of δ 2.8-3.7 ppm. chemicalbook.comstackexchange.com Specifically, the protons adjacent to the oxygen atom (O-CH₂) resonate at approximately δ 3.6-3.7 ppm, while those adjacent to the nitrogen atom (N-CH₂) appear around δ 2.8-2.9 ppm. chemicalbook.comstackexchange.com The protons of the tetrahydrofuran ring are also observed, with signals for the CH₂ groups appearing between δ 1.6–2.2 ppm and the methine proton (CH) signal overlapping with the morpholine signals. chemicalbook.com The exact chemical shifts and coupling patterns can be influenced by the solvent and the specific conformation of the molecule. stackexchange.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For the morpholine ring, the carbon atoms adjacent to the oxygen (C-O) typically resonate around 67 ppm, while the carbons next to the nitrogen (C-N) are found near 46 ppm. chemicalbook.com In the tetrahydrofuran ring, the carbons bonded to the oxygen atom show signals in the region of 68 ppm, and the other ring carbons appear at lower chemical shifts, around 25-35 ppm. nmrs.io The carbon atom at the junction of the two rings will have a distinct chemical shift influenced by both heterocyclic systems.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals. researchgate.net

COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the morpholine and tetrahydrofuran rings.

HSQC spectra correlate each proton signal with its directly attached carbon atom.

HMBC spectra reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the connection point between the morpholine and tetrahydrofuran rings.

These advanced NMR methods, used in combination, allow for a complete and confident assignment of the entire molecular structure of this compound. researchgate.net

Table 1: Indicative ¹H and ¹³C NMR Chemical Shifts for this compound Moieties

Atom Moiety ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂-O- Morpholine ~3.6-3.7 ~67
-CH₂-N- Morpholine ~2.8-2.9 ~46
-CH- Tetrahydrofuran Overlaps with morpholine signals Varies
-CH₂-O- Tetrahydrofuran ~3.7-4.0 ~68

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₉H₁₇NO₂, with a high degree of confidence.

Beyond molecular formula confirmation, HRMS provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragments. The masses of these fragments can be used to deduce the connectivity of the molecule. For this compound, common fragmentation pathways would likely involve the cleavage of the bonds within and between the morpholine and tetrahydrofuran rings. For instance, the loss of the tetrahydrofuran ring or parts of the morpholine ring would result in specific fragment ions that can be identified and used to piece together the original structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals the vibrational frequencies of the bonds within the molecule, which are characteristic of specific functional groups.

For this compound, the key absorptions would include:

C-O Stretching: Strong bands in the region of 1050-1150 cm⁻¹ are indicative of the C-O-C ether linkages present in both the tetrahydrofuran and morpholine rings. oregonstate.edulibretexts.org

C-N Stretching: The stretching vibration of the C-N bond in the morpholine ring typically appears in the fingerprint region, around 1100-1300 cm⁻¹.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the stretching of the C-H bonds of the sp³ hybridized carbons in the rings. youtube.com

N-H Stretching: If the morpholine nitrogen is secondary (i.e., has a hydrogen atom attached), a characteristic absorption would be observed in the 3300-3500 cm⁻¹ region. oregonstate.edu The shape and number of peaks can indicate whether it is a primary or secondary amine. youtube.com

Furthermore, subtle shifts in the positions and shapes of these peaks can provide insights into the conformational preferences of the molecule. nih.gov For example, the conformation of the five-membered tetrahydrofuran ring can influence the vibrational frequencies of its C-H and C-O bonds. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C-O-C (Ether) Stretching 1050-1150
C-N (Amine) Stretching 1100-1300
C-H (Alkyl) Stretching 2850-2960

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. soton.ac.ukmdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. sciencepublishinggroup.commdpi.com

This information is crucial for:

Unambiguous Structural Confirmation: X-ray diffraction provides a complete picture of the molecule's connectivity and conformation in the solid state. nih.gov

Determination of Absolute Stereochemistry: For chiral molecules, X-ray diffraction can distinguish between enantiomers and determine the absolute configuration (R or S) at each stereocenter. nih.gov This is particularly important for understanding the biological activity of chiral compounds. nih.gov

Analysis of Intermolecular Interactions: The crystal structure reveals how the molecules pack together in the solid state, providing insights into intermolecular forces such as hydrogen bonding and van der Waals interactions. sciencepublishinggroup.com

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

Given that this compound is a chiral molecule, assessing its enantiomeric purity is essential, especially in pharmaceutical applications.

Chiral Chromatography: This technique is used to separate the enantiomers of a chiral compound. By using a chiral stationary phase in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system, the two enantiomers will interact differently with the stationary phase and elute at different times. The relative areas of the two peaks in the chromatogram provide a quantitative measure of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. A pure enantiomer will have a specific rotation value, while a racemic mixture (equal amounts of both enantiomers) will not rotate the light at all. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric purity can be determined.

Derivatization and Functionalization Strategies of 2 Tetrahydrofuran 3 Yl Morpholine

Regioselective Chemical Modifications of the Morpholine (B109124) Nitrogen and Carbons

The morpholine ring offers several sites for chemical modification. The secondary amine nitrogen is the most nucleophilic and reactive site, while the carbon atoms of the ring can be functionalized through various synthetic strategies.

Morpholine Nitrogen Functionalization:

The nitrogen atom of the morpholine ring is a secondary amine, making it readily susceptible to a variety of regioselective modifications, primarily through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the compound's polarity, basicity, and potential for intermolecular interactions.

N-Alkylation: This involves the reaction of the morpholine nitrogen with an alkyl halide or a similar electrophile. The reaction typically proceeds under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. Common bases include potassium carbonate or triethylamine. Reductive amination, reacting the morpholine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another widely used method for introducing alkyl groups.

N-Acylation: The introduction of an acyl group is achieved by reacting the morpholine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent (e.g., HATU, HOBt). These reactions are typically high-yielding and provide stable amide products. The resulting amides are significantly less basic than the parent amine, which can be a critical modification in drug design.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Morpholine Scaffolds

Reaction Type Reagent Example Product Functional Group General Conditions
N-Alkylation Benzyl (B1604629) bromide N-Benzyl K₂CO₃, Acetonitrile, 80 °C
N-Alkylation 4-Fluorobenzaldehyde N-(4-Fluorobenzyl) NaBH(OAc)₃, Dichloroethane, rt
N-Acylation Acetyl chloride N-Acetyl Triethylamine, Dichloromethane, 0 °C to rt

Morpholine Carbon Functionalization:

Direct functionalization of the morpholine ring's carbon atoms is more complex than N-functionalization and generally requires more advanced synthetic methods. researchgate.net Strategies often involve either building the morpholine ring from already functionalized precursors or employing C-H activation techniques on a pre-formed ring. organic-chemistry.org

Synthesis from Functionalized Precursors: Substituted morpholines can be synthesized from functionalized amino alcohols or epoxides. organic-chemistry.org For instance, a morpholine ring with a substituent at the C-3 position can be prepared from a suitably substituted amino alcohol precursor, allowing for specific regio- and stereochemical control. acs.org

C-H Functionalization: Modern synthetic methods, including transition-metal-catalyzed C-H activation, have enabled the direct introduction of substituents onto the carbon framework of heterocyclic compounds. mdpi.com While challenging, these methods could potentially be applied to introduce aryl or alkyl groups at positions C-2, C-3, C-5, or C-6 of the morpholine ring, although regioselectivity can be a significant hurdle without the presence of a directing group.

Introduction of Diverse Substituents on the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran (THF) ring is a saturated cyclic ether and is generally less reactive than the morpholine nitrogen. wikipedia.org Functionalization typically targets the C-H bonds, with those alpha to the ether oxygen (C2 and C5 positions) being the most activated towards radical or oxidative processes.

Oxidative Functionalization: The C-H bonds of the THF ring can be functionalized through oxidation to introduce hydroxyl or carbonyl groups. These new functionalities can then serve as handles for further derivatization.

C-H Activation/Arylation: Palladium-catalyzed cross-coupling reactions have been developed for the direct arylation of C(sp³)-H bonds in ethers. mdpi.com Such methods could be employed to introduce aryl or heteroaryl substituents onto the THF ring of the 2-(Tetrahydrofuran-3-yl)morpholine scaffold, expanding chemical diversity.

Synthesis from Substituted Precursors: A highly effective strategy involves the synthesis of the core scaffold using a pre-functionalized tetrahydrofuran building block. For example, starting with a 3-substituted tetrahydrofuran derivative allows for the introduction of a wide array of functional groups at a specific position before the morpholine ring is constructed.

Table 2: Potential Functionalization Strategies for the Tetrahydrofuran Ring

Position Functional Group Introduced Potential Method
C2/C5 Hydroxyl (-OH) Selective Oxidation
C2/C5 Aryl (-Ar) Pd-catalyzed C-H Arylation

Systematic Chemical Diversity (SCD) in Analog Synthesis

Systematic Chemical Diversity (SCD) is a strategy employed in medicinal chemistry to thoroughly explore the chemical space around a core scaffold by systematically varying substituents, regiochemistry, and stereochemistry. researchgate.net Applying the SCD concept to this compound would involve the creation of a comprehensive library of analogs to map out the structure-activity relationship.

This would entail:

Regiochemical Variation: Synthesizing isomers where the two rings are connected at different positions (e.g., 2-(Tetrahydrofuran-2-yl)morpholine, 3-(Tetrahydrofuran-3-yl)morpholine).

Substituent Variation: Introducing a diverse set of chemical groups at each possible position on both the morpholine and tetrahydrofuran rings.

Stereochemical Variation: Synthesizing all possible stereoisomers for each analog. The this compound scaffold has at least two stereocenters (at C2 of the morpholine and C3 of the THF), leading to multiple diastereomers and enantiomers.

A hypothetical SCD library would systematically explore combinations of these variations to provide a rich dataset for biological screening and property optimization.

Post-Synthetic Modification Approaches

Post-synthetic modification (PSM) refers to the chemical transformation of a fully assembled molecular scaffold. rsc.org This strategy is particularly valuable for rapidly generating analogs from a common intermediate. In the context of this compound, a core structure could be synthesized with a reactive functional group that serves as a handle for a wide array of subsequent reactions.

For example, an analog could be prepared via N-alkylation with 4-bromobenzyl bromide. The bromine atom on this intermediate serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes.

This PSM approach allows for the late-stage introduction of significant chemical diversity from a single, advanced intermediate, streamlining the synthesis of analog libraries.

Role As a Chiral Building Block in Complex Molecule Synthesis

Integration into Advanced Synthetic Targets via Stereoselective Transformations

The synthesis of complex molecules often relies on the use of pre-functionalized, stereochemically defined building blocks. The 2-(tetrahydrofuran-3-yl)morpholine structure could be integrated into larger molecules through various stereoselective transformations. The morpholine (B109124) nitrogen can act as a nucleophile, while the tetrahydrofuran (B95107) ring can be synthesized or functionalized through several established methods.

Recent advances have provided numerous pathways to substituted morpholines and tetrahydrofurans, which could be adapted for the synthesis of this specific compound and its derivatives. For instance, methods for the diastereoselective synthesis of 2- and 3-substituted morpholines have been developed using strategies like the ring-opening of tosyl-oxazetidines with α-formyl carboxylates. acs.org Other approaches include rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols and palladium-catalyzed carboamination reactions, which allow for the stereocontrolled synthesis of various substituted morpholines. nih.govrsc.org

Similarly, the chiral tetrahydrofuran component can be constructed using various techniques, including asymmetric Horner-Wadsworth-Emmons reactions followed by cyclization, or the enantioselective C(sp3)-H functionalization of the parent oxacycle. acs.orgorganic-chemistry.org A highly convergent three-component coupling strategy has also been described for the stereocontrolled synthesis of 2,3,5-trisubstituted tetrahydrofurans. These synthetic methodologies provide a toolbox for creating derivatives of this compound, which can then be incorporated into more advanced and complex molecular targets.

A summary of relevant stereoselective synthetic strategies is presented below:

Reaction TypeKey FeaturesPotential Application
Pd-catalyzed Carboamination Forms cis-3,5-disubstituted morpholines from enantiopure amino alcohols. nih.govSynthesis of specific stereoisomers of the target compound.
Oxazetidine Ring-Opening Yields 2- and 3-substituted morpholine hemiaminals. acs.orgAccess to functionalized precursors for this compound.
Asymmetric Hydrogenation Creates 2-substituted chiral morpholines with high enantioselectivity. rsc.orgEstablishing the stereocenter on the morpholine ring.
Asymmetric HWE/Cyclization Versatile approach to chiral tetrahydrofurans via multiple cyclization pathways. acs.orgStereocontrolled synthesis of the tetrahydrofuran portion.

Scaffold Design for the Construction of Diverse Chemical Libraries

In drug discovery, molecular scaffolds provide a core structure from which a library of diverse compounds can be generated. The rigid, three-dimensional structure of this compound makes it an attractive scaffold for creating such libraries. nih.govacs.org The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to improve pharmacokinetic properties. nih.gov

The combination of the morpholine and tetrahydrofuran rings creates a sp³-rich framework, a desirable feature for modern drug candidates that helps to explore new areas of chemical space. Diversity can be introduced at several points on the this compound scaffold, primarily through functionalization of the morpholine nitrogen and available positions on the tetrahydrofuran ring. researchgate.netresearchgate.net For example, the secondary amine of the morpholine can be readily acylated, alkylated, or used in coupling reactions to attach a wide variety of substituents. nih.gov

The development of diversity-oriented synthesis (DOS) strategies often utilizes such constrained scaffolds to systematically generate structurally diverse molecules for biological screening. researchgate.net The defined stereochemistry of the this compound scaffold would allow for the creation of libraries where the spatial orientation of appended functional groups is precisely controlled, a critical factor for optimizing interactions with biological targets like enzymes and receptors. mdpi.comnih.gov

Potential Diversification Points on the this compound Scaffold:

PositionType of ModificationPotential Functional Groups to Introduce
Morpholine Nitrogen N-Alkylation, N-Arylation, Acylation, SulfonylationAlkyl chains, (hetero)aryl groups, amides, sulfonamides
Tetrahydrofuran C2/C5 C-H Functionalization, SubstitutionAryl groups, alkyl groups, halogens
Tetrahydrofuran C4 SubstitutionHydroxyl, amino, or other functional groups

Potential in Asymmetric Catalysis as a Ligand or Auxiliary

Chiral molecules containing heteroatoms are widely used as ligands for metal catalysts in asymmetric synthesis. lifechemicals.com The this compound structure possesses two potential coordination sites: the nitrogen atom of the morpholine ring and the oxygen atom of the tetrahydrofuran ring. This bidentate character, combined with its inherent chirality, makes it a candidate for use as a chiral ligand in a variety of metal-catalyzed reactions.

The development of efficient catalytic systems for enantioselective transformations is a major goal in modern organic chemistry. acs.org Chiral ligands play a crucial role by creating a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. For example, chiral guanidinium (B1211019) salts have been used to catalyze the asymmetric ring-opening of cyclic carbonates with morpholine, where tetrahydrofuran (THF) was identified as the optimal solvent, highlighting the synergy between these components. acs.orgacs.org

Potential Catalytic Applications for this compound as a Ligand:

Metal CatalystPotential Reaction TypeRole of Ligand
Rhodium (Rh) Asymmetric Hydrogenation rsc.orgCreate a chiral pocket to control facial selectivity.
Palladium (Pd) Asymmetric Allylic AlkylationControl the stereochemistry of C-C bond formation.
Copper (Cu) Asymmetric Conjugate AdditionInduce enantioselectivity in the addition of nucleophiles.
Titanium (Ti) Asymmetric Hydroamination acs.orgFacilitate enantioselective C-N bond formation.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing morpholines often involve multi-step procedures that utilize harsh reagents and generate significant waste. chemrxiv.orgchemrxiv.org A common approach, for instance, involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by a reduction step using boron or aluminum hydrides. chemrxiv.org This process is often inefficient and not aligned with the principles of green chemistry. chemrxiv.orgchemrxiv.org

Future efforts will concentrate on developing more environmentally benign and atom-economical syntheses for 2-(Tetrahydrofuran-3-yl)morpholine. A promising direction is the adoption of redox-neutral protocols. One such innovative method involves the use of ethylene (B1197577) sulfate (B86663) as a reagent to convert 1,2-amino alcohols into morpholines in a simple one or two-step process. chemrxiv.orgchemrxiv.orgorganic-chemistry.org This approach avoids the use of heavy metal reducing agents and minimizes waste production. chemrxiv.org For the synthesis of this compound, this would likely involve starting with a suitably substituted amino alcohol precursor.

Another avenue of research is the use of palladium-catalyzed reactions, such as carboamination, which can construct the morpholine (B109124) ring with high stereoselectivity from enantiomerically pure amino alcohols. e3s-conferences.orgnih.gov This strategy allows for the creation of complex, substituted morpholines that are challenging to produce using conventional techniques. e3s-conferences.orgnih.gov

The table below compares traditional and emerging sustainable synthetic strategies applicable to morpholine synthesis.

FeatureTraditional Method (e.g., Chloroacetyl Chloride)Emerging Sustainable Method (e.g., Ethylene Sulfate)
Number of Steps Typically 3 steps (acylation, cyclization, reduction) chemrxiv.org1 or 2 steps (alkylation, cyclization) chemrxiv.orgorganic-chemistry.org
Reagents Chloroacetyl chloride, strong reducing agents (e.g., LiAlH₄, B₂H₆) chemrxiv.orgEthylene sulfate, simple base (e.g., tBuOK) chemrxiv.orgorganic-chemistry.org
Atom Economy Lower, due to the addition and subsequent removal of groupsHigher, more direct incorporation of atoms into the final structure
Environmental Impact Significant waste generation, use of hazardous reagents chemrxiv.orgReduced waste, safer reagents, redox-neutral process chemrxiv.orgchemrxiv.org
Functional Group Tolerance Limited due to harsh reducing conditions chemrxiv.orgGenerally broader tolerance

Exploration of New Reactivity Patterns and Unprecedented Transformations

The unique structure of this compound, which combines two distinct heterocyclic rings, offers a rich landscape for exploring novel reactivity. Future research will likely focus on leveraging this bifunctionality to achieve unprecedented chemical transformations.

Investigations could explore selective functionalization at different positions of the molecule. For example, reactions could be developed to modify the tetrahydrofuran (B95107) ring while leaving the morpholine core intact, or vice-versa. The nitrogen atom of the morpholine ring serves as a key site for derivatization, but developing reactions that target the C-H bonds of either ring could lead to new classes of compounds.

Furthermore, the development of catalytic systems for diastereoselective synthesis could yield specific stereoisomers of substituted this compound. researchgate.net Iron(III)-catalyzed heterocyclization from vinyloxiranes and amino-alcohols has shown promise for producing various substituted morpholines with good to excellent diastereoselectivities, a strategy that could be adapted for this specific target. researchgate.net Exploring ring-opening and rearrangement reactions under various conditions (e.g., acid, base, metal catalysis) could also unveil novel molecular scaffolds originating from this parent compound.

Advanced Computational Modeling for Structure-Reactivity Relationships and Reaction Design

Computational chemistry is becoming an indispensable tool in modern synthetic planning and mechanistic investigation. For a molecule like this compound, advanced computational modeling can provide profound insights into its structure, reactivity, and potential applications.

Future research will likely employ Density Functional Theory (DFT) and other quantum mechanical methods to:

Elucidate Reaction Mechanisms: Model the transition states and energy profiles of potential synthetic routes to identify the most efficient and selective pathways.

Predict Reactivity: Analyze the electronic structure of the molecule to predict sites susceptible to nucleophilic or electrophilic attack, guiding the design of new functionalization strategies.

Understand Stereoselectivity: In reactions that can produce multiple stereoisomers, computational models can predict the most likely outcome and help in designing catalysts or reaction conditions that favor the desired isomer.

Design Novel Catalysts: Simulate the interaction of the substrate with various catalysts to design new catalytic systems tailored for specific transformations of the this compound scaffold.

By building accurate structure-reactivity relationships, computational modeling can significantly reduce the amount of empirical experimentation required, accelerating the discovery of new reactions and the optimization of existing synthetic processes.

Application of Flow Chemistry and Automated Synthesis Platforms for Efficient Production

The transition from laboratory-scale synthesis to efficient and scalable production is a critical challenge. Flow chemistry and automated synthesis platforms offer powerful solutions for the manufacturing of complex molecules like this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, provides numerous advantages. researchgate.netmdpi.com These include:

Enhanced Safety: The small reactor volume minimizes the risks associated with handling hazardous reagents or highly exothermic reactions. researchgate.netmdpi.com

Precise Control: Parameters such as temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities. researchgate.netokayama-u.ac.jp

Improved Scalability: Production can be easily scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. okayama-u.ac.jp

Access to Unstable Intermediates: Short residence times allow for the generation and immediate use of unstable intermediates that would decompose under batch conditions. okayama-u.ac.jpnih.gov

Automated synthesis platforms can be combined with flow chemistry to enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives based on the this compound scaffold. researchgate.netmpg.de This technology is particularly valuable for medicinal chemistry applications, where the generation of numerous analogs is necessary for structure-activity relationship (SAR) studies. mpg.de By automating multi-step syntheses, these platforms can significantly accelerate the drug discovery and development process. mpg.de

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Tetrahydrofuran-3-yl)morpholine, and how can reaction conditions be optimized to improve yield?

  • Methodological Approach :

  • Start with a nucleophilic substitution or ring-opening reaction using tetrahydrofuran derivatives (e.g., tetrahydrofuran-3-ylmethanamine) and morpholine precursors.
  • Optimize solvent choice (e.g., tetrahydrofuran, THF) to enhance solubility and reaction kinetics, as demonstrated in phosphazene syntheses .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Adjust reaction time (e.g., 3 days at room temperature for similar compounds) and stoichiometric ratios of reagents to minimize side products .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Approach :

  • Use ¹H/¹³C NMR to analyze proton environments and confirm substitution patterns on the morpholine and tetrahydrofuran rings.
  • Employ X-ray crystallography (if crystalline derivatives are obtainable) to resolve stereochemistry, as done for structurally related dispirophosphazenes .
  • Pair FT-IR spectroscopy with computational simulations to validate functional group assignments (e.g., C-O-C stretching in tetrahydrofuran rings).

Q. What storage conditions are recommended to ensure the stability of this compound?

  • Methodological Approach :

  • Store under inert gas (e.g., nitrogen) in sealed, dry containers at 2–8°C to prevent hydrolysis or oxidation, as recommended for similar tetrahydrofuran-based amines .
  • Conduct accelerated stability studies under varying pH (4–9) and temperatures (25–40°C) to determine degradation pathways.

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT) predict the reactivity or conformational behavior of this compound?

  • Methodological Approach :

  • Perform Density Functional Theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites for electrophilic/nucleophilic attacks .
  • Use molecular dynamics (MD) simulations to study solvent effects (e.g., THF vs. water) on conformational flexibility of the morpholine ring .

Q. What strategies reconcile contradictory data regarding the biological activity of this compound derivatives across assay systems?

  • Methodological Approach :

  • Compare assay conditions (e.g., cell lines, solvent systems) that may alter compound solubility or bioavailability. For example, THF-based solvents can interfere with membrane permeability .
  • Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and quantify metabolite profiles via LC-MS to identify active vs. inactive forms .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical purity?

  • Methodological Approach :

  • Address stereochemical drift during scale-up by optimizing catalyst systems (e.g., chiral auxiliaries or asymmetric catalysis) .
  • Implement process analytical technology (PAT) for real-time monitoring of intermediate stereochemistry, as seen in morpholine derivative syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, pKa) of this compound?

  • Methodological Approach :

  • Re-measure properties using standardized protocols (e.g., shake-flask method for logP, potentiometric titration for pKa).
  • Cross-validate data against computational predictions (e.g., ACD/Labs Percepta ) and literature from authoritative sources (e.g., NIST Chemistry WebBook) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Approach :

  • Use GPCR-binding assays (e.g., serotonin or dopamine receptors) due to morpholine's structural similarity to bioactive amines .
  • Test cytotoxicity in primary cell lines and measure IC₅₀ values using standardized protocols (e.g., MTT assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.